Ranatuerin-2AUa is a peptide derived from the skin secretions of the red-legged frog, Rana aurora aurora. It is part of the ranatuerin-2 family, which is known for its antimicrobial properties. The primary structure of Ranatuerin-2AUa consists of 32 amino acids, and it exhibits significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
Ranatuerin-2AUa falls under the category of host-defense peptides (HDPs), which are critical components of the innate immune response in many organisms. These peptides are characterized by their ability to disrupt microbial membranes, making them effective against a broad spectrum of microorganisms .
The synthesis of Ranatuerin-2AUa can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis. SPPS is commonly used due to its efficiency in producing peptides with high purity and yield.
The choice of protecting groups and coupling reagents plays a crucial role in the successful synthesis of Ranatuerin-2AUa. The final purification often involves reverse-phase high-performance liquid chromatography (HPLC) to separate the target peptide from impurities .
The molecular structure of Ranatuerin-2AUa is characterized by its unique sequence: GILSSFKGVAKGVAKNLAGKLLDELKCKITGC. This sequence includes various hydrophobic and charged residues that contribute to its amphipathic nature, essential for its antimicrobial activity.
The secondary structure prediction indicates that Ranatuerin-2AUa may adopt an α-helical conformation in membrane-mimicking environments, which is typical for many antimicrobial peptides .
Ranatuerin-2AUa primarily acts through mechanisms that involve disrupting bacterial cell membranes. The peptide interacts with lipid bilayers, leading to pore formation or membrane destabilization.
The effectiveness of Ranatuerin-2AUa against various bacteria can be attributed to its ability to insert into lipid membranes, causing leakage of cellular contents and ultimately cell death. This mechanism has been observed in studies evaluating its activity against pathogens like Escherichia coli and Staphylococcus aureus .
The mechanism by which Ranatuerin-2AUa exerts its antimicrobial effects involves several steps:
Studies have shown that Ranatuerin-2AUa has minimal inhibitory concentrations (MICs) as low as 5 µM against E. coli, indicating strong antibacterial potency .
Relevant analyses indicate that modifications in the amino acid sequence can significantly affect the peptide's stability and activity against bacteria .
Ranatuerin-2AUa has potential applications in various scientific fields:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2